2-Chloro-1,3-benzothiazole-4-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H3Cl2NO2S2 |
|---|---|
Molecular Weight |
268.1 g/mol |
IUPAC Name |
2-chloro-1,3-benzothiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-7-10-6-4(13-7)2-1-3-5(6)14(9,11)12/h1-3H |
InChI Key |
XSABGBKSSJWSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-benzothiazole-4-sulfonyl chloride typically involves the chlorination of 1,3-benzothiazole-4-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction conditions usually require refluxing the mixture to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure safety and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) and the 2-chloro position on the benzothiazole ring are key sites for nucleophilic substitution.
Key Findings :
-
The sulfonyl chloride group reacts preferentially with amines, forming sulfonamides under mild conditions .
-
Alcoholysis requires elevated temperatures due to the lower nucleophilicity of alcohols .
Oxidation and Reduction Reactions
The benzothiazole core and sulfonyl group participate in redox transformations.
Mechanistic Insights :
-
Oxidation with H₂O₂ converts the sulfonyl chloride to a sulfonic acid via intermediate sulfonic anhydrides .
-
LiAlH₄ selectively reduces the sulfonyl group to a thiol without affecting the benzothiazole ring .
Coupling Reactions
The compound participates in cross-coupling reactions to form complex architectures.
Limitations :
-
Coupling with aromatic ketones (e.g., acetophenone derivatives) fails due to retro-reaction pathways .
Hydrolysis and Solvolysis
Controlled hydrolysis pathways depend on pH and solvent systems.
Note : Acidic conditions lead to ring opening, forming sulfonic acid derivatives .
Interaction with Biomolecules
The compound forms covalent bonds with nucleophilic residues in proteins:
Applications :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Activity
The compound serves as a precursor for synthesizing various benzothiazole derivatives that exhibit antimicrobial and antiviral properties. Research has shown that certain benzothiazole derivatives possess activity against human immunodeficiency virus (HIV) and other pathogens. For instance, methods for preparing sulfonyl chlorides from benzothiazoles have been developed to create compounds with enhanced biological activity against HIV .
Anticancer Properties
Numerous studies have investigated the anticancer potential of benzothiazole derivatives synthesized using 2-Chloro-1,3-benzothiazole-4-sulfonyl chloride. Compounds derived from this sulfonyl chloride have been tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth . For example, a series of substituted benzothiazoles showed significant activity against human cervical cancer cells .
Case Study: Synthesis of Antitubercular Agents
Recent advancements have highlighted the synthesis of new benzothiazole-based compounds with antitubercular activity. The compound is utilized as a sulfonylating agent in these syntheses, allowing for the generation of novel agents that exhibit efficacy against Mycobacterium tuberculosis .
Agricultural Applications
Pesticide Development
this compound is employed in the development of pesticides and fungicides. Its ability to modify biological activity makes it a valuable intermediate in creating agrochemicals that protect crops from fungal infections and pests . The synthesis of various sulfonamide derivatives using this compound has been linked to increased effectiveness in agricultural applications.
Materials Science
Synthesis of Polymers
In materials science, this compound is used to synthesize specialized polymers with unique properties. These polymers can be tailored for specific applications such as coatings and adhesives, benefiting from the chemical stability imparted by the benzothiazole moiety .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-benzothiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom attached to the sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes two thiazole-based sulfonyl chlorides, which differ from the target compound in ring structure (thiazole vs. benzothiazole) and substituent positions. A detailed comparison is outlined below:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Ring System :
- The target compound contains a benzothiazole core (fused benzene-thiazole system), enhancing aromatic stability and conjugation compared to the simple thiazole derivatives in the evidence. This difference likely increases its thermal stability and alters reactivity in electrophilic substitution reactions .
Substituent Effects: Bromine vs. Position of Sulfonyl Chloride: The sulfonyl chloride group at position 5 in 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride may exhibit reduced electrophilicity compared to position 4 (target and compound) due to electronic effects from adjacent substituents.
Molecular Weight and Applications :
- The brominated derivative (338.63 g/mol) has a higher molecular weight than the phenyl-substituted analog (294.20 g/mol), which may influence solubility and suitability for specific synthetic applications (e.g., coupling reactions requiring lighter intermediates) .
Notes
Evidence Limitations: No direct data for this compound were found in the provided sources. Comparisons were extrapolated from structurally analogous thiazole derivatives.
Reactivity Considerations: Benzothiazole derivatives generally exhibit enhanced electron-withdrawing effects due to their fused aromatic system, which may increase the sulfonyl chloride’s reactivity compared to non-fused thiazoles.
Synthetic Utility : Thiazole sulfonyl chlorides are versatile intermediates; the bromophenyl derivative may serve in Suzuki-Miyaura cross-coupling, while the phenyl-substituted compound could act as a directing group in metal-catalyzed reactions.
Biological Activity
2-Chloro-1,3-benzothiazole-4-sulfonyl chloride is an organic compound that has garnered attention due to its significant biological activity. Characterized by a benzothiazole backbone with a sulfonyl chloride group, this compound exhibits strong reactivity, making it valuable in various fields, particularly medicinal chemistry. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is CHClNOS, and it typically appears as a faint to light yellow solid. The sulfonyl chloride group enhances its reactivity, enabling nucleophilic substitution reactions that are crucial for synthesizing various derivatives.
Research indicates that this compound interacts with multiple biological molecules. Its chlorinating properties allow it to modify biomolecules, leading to alterations in cellular processes. Studies have shown that derivatives of this compound can inhibit bacterial growth and exhibit anti-tubercular properties by targeting specific enzymes or pathways within microbial cells .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antibacterial Activity : Compounds derived from this scaffold have demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicate that these compounds can effectively disrupt bacterial cell functions .
- Antifungal Activity : Studies have reported antifungal properties against strains such as Candida albicans and Aspergillus niger, showcasing its potential in treating fungal infections .
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds modified with specific substituents have demonstrated selective cytotoxicity against human cervical cancer cell lines .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antibacterial Efficacy : A study by Srivastava et al. evaluated various benzothiazole derivatives for their antibacterial activity against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Antifungal Studies : Research conducted on benzothiazole derivatives revealed significant antifungal activity against C. albicans and A. niger. The structure-activity relationship (SAR) analysis highlighted how modifications to the benzothiazole ring influenced efficacy .
- Anticancer Potential : Investigations into the anticancer properties of modified benzothiazoles showed promising results in inhibiting tumor cell growth. For example, compounds with specific functional groups were found to selectively target cancer cells while sparing normal cells .
Comparative Analysis of Related Compounds
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride | Sulfonyl chloride at position 6 | Different reactivity profile due to position change |
| Benzothiazole-4-sulfonic acid | Sulfonic acid instead of chloride | Less reactive; used primarily for sulfonation |
| 2-Amino-benzothiazoles | Amino group instead of chlorine | Enhanced biological activity; potential drug candidates |
| Benzothiazole derivatives with halogens | Halogen substitutions on benzene | Varying biological activities depending on halogen type |
This table illustrates the diversity of compounds related to this compound and their unique features that influence their biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-1,3-benzothiazole-4-sulfonyl chloride, and what key reaction parameters influence yield?
- Answer : A validated method involves cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination of the intermediate benzyl sulfide. Critical parameters include stoichiometric ratios of chlorinating agents (e.g., Cl₂ or SOCl₂), reaction temperature (typically 60–80°C), and reaction time (4–6 hours). Excess chlorination agents may improve conversion but require careful quenching to avoid side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (no direct protons; adjacent carbons appear at δ 120–140 ppm).
- IR : Confirm S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Cl bonds (~550 cm⁻¹).
- MS (ESI) : Molecular ion peaks at m/z 257.94 (M⁺) and isotopic patterns consistent with Cl atoms. Cross-validate with canonical SMILES (e.g.,
Clc1ccc(cc1)c1scc(n1)S(=O)(=O)Cl) and InChIKey databases .
Q. What are the primary handling and storage considerations for sulfonyl chloride derivatives to ensure stability?
- Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass to prevent hydrolysis. Use anhydrous solvents (e.g., dry DCM) during reactions. Avoid prolonged exposure to humidity; desiccants like molecular sieves are recommended. Decomposition products (e.g., HCl gas) require fume hood use and neutralization traps .
Advanced Research Questions
Q. What strategies resolve low yields during the oxidative chlorination step in synthesizing this compound?
- Answer : Low yields often stem from incomplete oxidation of the sulfide intermediate. Solutions include:
- Increasing chlorination agent equivalents (e.g., 2.5–3.0 eq Cl₂) with rigorous gas flow control.
- Catalytic additives like DMF (5 mol%) to enhance SO₂Cl₂ activation.
- Monitoring reaction progress via TLC (hexane:EtOAc 3:1) or in situ Raman spectroscopy for real-time sulfonyl chloride formation .
Q. How does the benzothiazole ring’s electronic environment influence the sulfonyl chloride group’s reactivity in nucleophilic substitutions?
- Answer : The electron-withdrawing benzothiazole ring (due to conjugation with the sulfonyl group) polarizes the S–Cl bond, increasing electrophilicity. Computational studies (DFT at B3LYP/6-31G*) show reduced LUMO energy at the sulfur center, favoring nucleophilic attack. Substituents at the 4-position modulate reactivity; chloro groups enhance stability but may sterically hinder reactions .
Q. What methodologies evaluate the in vitro biological activity of sulfonamide derivatives from this compound?
- Answer : Post-synthesis, sulfonamides are screened against cancer cell lines (e.g., NCI-60 panel) using:
- MTT assays to measure cell viability (IC₅₀ values).
- Flow cytometry for apoptosis/necrosis profiling (Annexin V/PI staining).
- Molecular docking to predict binding affinity with targets like carbonic anhydrase IX. Dose-response curves and comparative analysis with control compounds (e.g., acetazolamide) validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
